molecular formula C14H21N3O3 B6788252 N-(5-methoxypyrimidin-2-yl)-N-methyl-3-(oxan-4-yl)propanamide

N-(5-methoxypyrimidin-2-yl)-N-methyl-3-(oxan-4-yl)propanamide

Cat. No.: B6788252
M. Wt: 279.33 g/mol
InChI Key: LHWWWFFHWTYNSM-UHFFFAOYSA-N
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Description

N-(5-methoxypyrimidin-2-yl)-N-methyl-3-(oxan-4-yl)propanamide is a synthetic organic compound characterized by its unique chemical structure This compound features a pyrimidine ring substituted with a methoxy group at the 5-position, a methyl group attached to the nitrogen atom, and a propanamide chain linked to an oxane ring

Properties

IUPAC Name

N-(5-methoxypyrimidin-2-yl)-N-methyl-3-(oxan-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-17(14-15-9-12(19-2)10-16-14)13(18)4-3-11-5-7-20-8-6-11/h9-11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWWWFFHWTYNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC=C(C=N1)OC)C(=O)CCC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methoxypyrimidin-2-yl)-N-methyl-3-(oxan-4-yl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidine Ring: Starting from a suitable precursor, such as 2-chloropyrimidine, the methoxy group is introduced at the 5-position through a nucleophilic substitution reaction using sodium methoxide.

    N-Methylation: The nitrogen atom of the pyrimidine ring is methylated using methyl iodide in the presence of a base like potassium carbonate.

    Oxane Ring Introduction: The oxane ring is incorporated through a nucleophilic substitution reaction with an appropriate oxane derivative.

    Propanamide Formation: The final step involves the formation of the propanamide chain through an amide coupling reaction using a suitable carboxylic acid derivative and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: N-(5-methoxypyrimidin-2-yl)-N-methyl-3-(oxan-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or borane in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of novel materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-methoxypyrimidin-2-yl)-N-methyl-3-(oxan-4-yl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxy and oxane groups may play a role in enhancing binding affinity and specificity.

Comparison with Similar Compounds

    N-(5-methoxypyrimidin-2-yl)-N-methyl-3-(oxan-4-yl)butanamide: Similar structure with a butanamide chain instead of propanamide.

    N-(5-methoxypyrimidin-2-yl)-N-methyl-3-(oxan-4-yl)ethanamide: Similar structure with an ethanamide chain instead of propanamide.

Uniqueness: N-(5-methoxypyrimidin-2-yl)-N-methyl-3-(oxan-4-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the oxane ring and the length of the propanamide chain can influence its physicochemical properties and interactions with biological targets.

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